N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, including acylation reactions, amide bond formation, and the introduction of methoxy and carboxamide groups. The process begins with the preparation of the quinoline core, followed by the introduction of the acetylamino and methoxy groups under controlled conditions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry and high-throughput screening to optimize reaction conditions and yield. The use of automated reactors and advanced purification methods ensures the production of high-purity compounds suitable for research and development.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: This compound shares structural similarities with N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, particularly in the presence of acetylamino and methoxy groups.
N-[3-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide: Another similar compound with variations in the substituents on the benzamide core.
Uniqueness
This compound is unique due to its specific combination of functional groups and the quinoline core structure
Properties
Molecular Formula |
C19H17N3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-11(23)21-12-5-3-6-13(9-12)22-19(25)15-10-20-17-14(18(15)24)7-4-8-16(17)26-2/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
InChI Key |
AXYCWNRRWRDBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
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